4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide
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Overview
Description
The compound “4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” is a chemical compound . It has a molecular formula of C11H12N2O3S . This compound is a type of sulfonamide , which is a class of compounds that have been found to possess a wide range of medicinal properties, including antibacterial, antifungal, anti-neoplastic, antiulcer, antiviral, and enzymatic inhibition .
Molecular Structure Analysis
The structure of the related compound “4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” was determined by spectral (IR, 1H and 13C NMR), elemental analyses, and X-ray diffraction data . The molecule is bent at the S atom with a C–SO2–NH–C torsion angle of -86.3(3) .Physical and Chemical Properties Analysis
The related compound “4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide” was found to be stable to air and moisture and soluble in Dioxane, DMF, and DMSO .Scientific Research Applications
Synthesis and Antimicrobial Activity
Antibacterial Study of N-Substituted Derivatives : N-substituted derivatives of a compound similar to 4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide showed moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria, highlighting the potential for developing new antibacterial agents (Khalid et al., 2016).
Antimicrobial Activity and Molecular Modeling : Novel derivatives exhibited significant antibacterial and moderate antifungal activities, confirmed by structure-based investigations and docking studies, suggesting their potential as antimicrobial agents (Vankadari et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition on Iron : Piperidine derivatives were investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations, showing that these compounds could effectively protect against corrosion, which is crucial for industrial applications (Kaya et al., 2016).
Therapeutic Applications
Inhibition of Thrombin : A stereoisomer of a closely related compound demonstrated potent inhibition of thrombin, an enzyme involved in blood clotting, indicating its potential for developing new anticoagulant drugs (Okamoto et al., 1981).
Anticancer Effects : Sulfonamide-derived isatins, structurally related to the query compound, showed promising cytotoxic effects against hepatocellular carcinoma cell lines, highlighting the potential for cancer treatment applications (Eldeeb et al., 2022).
Synthesis Optimization
- Enantioselective Process for CGRP Receptor Inhibitor : The development of a stereoselective and economical synthesis for a potent CGRP receptor antagonist suggests the importance of optimizing synthetic routes for potential therapeutic compounds, which can enhance their production and application in medical treatments (Cann et al., 2012).
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
The compound acts as an isoform-selective inhibitor of hCA II . It binds to the enzyme and inhibits its activity, thereby affecting the biochemical pathways in which hCA II is involved .
Result of Action
The inhibition of hCA II by this compound can have various molecular and cellular effects. For instance, it has been found to potentiate the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria .
Properties
IUPAC Name |
4-methyl-N-(1,2-oxazol-3-yl)-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-5-6-13(16(20)17-15-7-10-23-18-15)11-14(12)24(21,22)19-8-3-2-4-9-19/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOOTFUIHLEDBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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